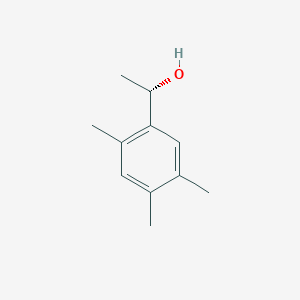
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol, also known as TMPE, is an organic compound belonging to the class of aromatic ethers. It is a colorless liquid with a sweet, floral aroma and a low melting point. TMPE is used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and fragrances. It is also used as a solubilizer in the production of polymers, and as a stabilizer in the production of polyurethanes.
Mecanismo De Acción
The exact mechanism of action of (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol is not fully understood. However, it is believed to act by binding to certain receptors on the surface of cells, which in turn activates certain signaling pathways. These pathways are responsible for the anti-inflammatory, anti-tumor, and anti-bacterial effects of this compound. Additionally, this compound is believed to act as an antioxidant by scavenging free radicals, which can cause damage to cells.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It also has antioxidant properties, and is believed to modulate the immune system and reduce the risk of cardiovascular disease. Additionally, this compound has been found to have neuroprotective effects, and may be useful in the treatment of certain neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol in lab experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is a fairly stable compound, and is not easily degraded by light or heat. However, there are some limitations to using this compound in lab experiments. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it has a low vapor pressure, making it difficult to evaporate.
Direcciones Futuras
In terms of future directions, further research is needed to better understand the mechanism of action of (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol and its potential therapeutic applications. Additionally, further research is needed to determine the optimal dosage and formulation for this compound to maximize its therapeutic effects. Finally, further research is needed to explore the potential of this compound as an antioxidant, and its potential use in the treatment of neurological disorders.
Métodos De Síntesis
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol can be synthesized through a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with a strong base, such as sodium hydroxide or potassium hydroxide, to form an alkoxide. The alkoxide is then reacted with a phenol, such as phenol or catechol, to form an ether. The resulting product is then purified using distillation or crystallization.
Aplicaciones Científicas De Investigación
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol has been studied extensively for its potential medicinal applications. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use as an antioxidant, as well as its ability to modulate the immune system and reduce the risk of cardiovascular disease. Additionally, this compound has been studied for its potential use in the treatment of certain neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Propiedades
IUPAC Name |
(1S)-1-(2,4,5-trimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6,10,12H,1-4H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETNQTUDBNSWTI-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[C@H](C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



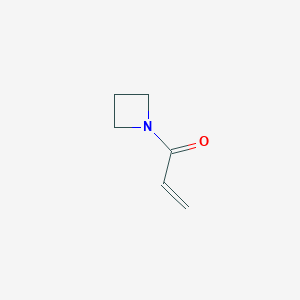
![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B6143941.png)
![3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B6143949.png)
![5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B6143950.png)


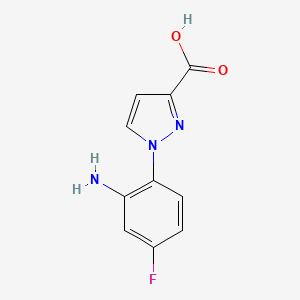
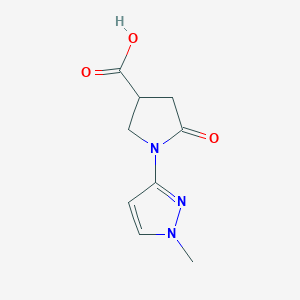

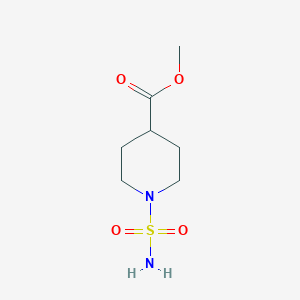
![2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B6143983.png)
